molecular formula C12H21NO3 B1604239 tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate CAS No. 204913-01-9

tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate

Cat. No. B1604239
M. Wt: 227.3 g/mol
InChI Key: GUXURKSRCUGCCA-ZJUUUORDSA-N
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Description

Tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate belongs to carboxylic acid ester derivatives . It can be used as pharmaceutical intermediates and used in medical experimental research .

Scientific Research Applications

Synthesis and Characterization

  • Enantioselective Synthesis : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, providing insights into its structural utility in organic synthesis (Ober et al., 2004).
  • Genotoxic Impurity Characterization : It is characterized as a genotoxic impurity in Bictegravir sodium, an active pharmaceutical ingredient, highlighting its relevance in pharmaceutical quality control (Puppala et al., 2022).

Applications in Organic Synthesis

  • Use as N-(Boc) Nitrone Equivalents : It acts as a precursor in the synthesis of N-(Boc)hydroxylamines, demonstrating its role in creating building blocks for organic synthesis (Guinchard et al., 2005).
  • Crystal Structure Analysis : Its crystal structure analysis aids in understanding molecular interactions, vital for designing new compounds (Baillargeon et al., 2017).

Chemical Transformations and Analysis

  • Transformation of Amino Protecting Groups : It is utilized in the chemoselective transformation of amino protecting groups, underscoring its importance in the modification of bioactive molecules (Sakaitani & Ohfune, 1990).
  • Hirshfeld Surface Analysis : The Hirshfeld surface analysis of its derivatives provides crucial insights into intermolecular interactions, beneficial for crystal engineering (Mestehdi et al., 2022).

Novel Applications

  • Detection of Volatile Acid Vapors : A derivative of tert-butyl carbazole was found effective in the detection of volatile acid vapors, indicating its potential in sensory material development (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXURKSRCUGCCA-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192476
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate

CAS RN

204913-01-9
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204913-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.248.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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